4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-Ethoxybicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structural framework This compound is notable for its rigid bicyclo[221]heptane core, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the enantioselective formation of the bicyclic core from simple starting materials under mild conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications. The mild reaction conditions and operational simplicity make this approach feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Camphor: A bicyclic compound with a similar core structure but different functional groups.
Sordarins: Natural products containing the bicyclo[2.2.1]heptane moiety with distinct biological activities.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclic core similar to 4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid.
Uniqueness: this compound is unique due to its specific combination of an ethoxy group and a carboxylic acid functional group on the bicyclic core. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
2742654-11-9 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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